3-carbamoylpyridine-4-carboxylic acid
Description
Properties
CAS No. |
56788-10-4 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Carbamoylpyridine 4 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for 3-Carbamoylpyridine-4-Carboxylic Acid Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
The most logical retrosynthetic disconnection for this compound involves the cleavage of the carbon-nitrogen bond of the amide and the carbon-carbon bond of the carboxylic acid, leading back to a common precursor.
A primary disconnection strategy points to 3,4-pyridinedicarboxylic acid , also known as cinchomeronic acid, as a key precursor. wikipedia.org This dicarboxylic acid can then be selectively functionalized to introduce the carbamoyl (B1232498) group at the 3-position. Cinchomeronic acid itself can be retrosynthetically derived from simpler and more readily available starting materials like isoquinoline (B145761) through oxidative cleavage. wikipedia.org
Another fundamental building block is ammonia (B1221849) or a protected equivalent, which is required for the formation of the carbamoyl group.
Therefore, the key precursors identified through this analysis are:
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
Ammonia
Based on the identified precursors, the forward synthesis would involve the selective amidation of 3,4-pyridinedicarboxylic acid. The two carboxylic acid groups in cinchomeronic acid have different electronic environments, which can be exploited for selective reactions. The carboxylic acid at the 3-position is generally more susceptible to nucleophilic attack than the one at the 4-position.
A potential synthetic strategy involves the formation of the cyclic anhydride (B1165640) of 3,4-pyridinedicarboxylic acid, which is quinolinic anhydride (2,3-pyridinedicarboxylic anhydride is also sometimes referred to by this name, so care must be taken in sourcing). nih.gov This anhydride, upon reaction with ammonia, would be expected to undergo nucleophilic attack preferentially at the more electrophilic carbonyl carbon at the 3-position. chemguide.co.uklibretexts.org
Protecting group strategies could also be employed, although they might add complexity to the synthesis. For instance, one of the carboxylic acid groups could be selectively esterified, leaving the other free for conversion to the amide. Subsequent hydrolysis of the ester would then yield the target molecule. However, achieving selective protection of one carboxylic acid in the presence of another on a pyridine (B92270) ring can be challenging.
De Novo Synthesis of this compound
De novo synthesis refers to the construction of a complex molecule from simple, readily available starting materials. While numerous methods exist for pyridine ring synthesis, a direct de novo synthesis of this compound is not prominently documented. wikipedia.orgorganic-chemistry.org A more practical approach involves the modification of a pre-existing pyridine core.
A plausible and classical multi-step synthesis of this compound is outlined below, starting from 3,4-pyridinedicarboxylic acid.
Anhydride Formation: 3,4-Pyridinedicarboxylic acid is heated, often in the presence of a dehydrating agent like acetic anhydride, to form the corresponding cyclic anhydride.
Selective Amidation: The resulting anhydride is then reacted with ammonia. chemguide.co.uklibretexts.org The ammonia will preferentially attack one of the carbonyl groups to form the mono-amide, which upon workup will yield this compound. Optimization of this step would involve controlling the reaction temperature and the stoichiometry of ammonia to maximize the yield of the desired mono-amide and minimize the formation of the diamide.
Purification: The final product would be purified from any unreacted starting material and the isomeric 4-carbamoylpyridine-3-carboxylic acid by techniques such as recrystallization or chromatography.
A summary of this proposed classical synthesis is presented in the table below.
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 3,4-Pyridinedicarboxylic acid | Acetic Anhydride, Heat | 3,4-Pyridinedicarboxylic anhydride | Activation of carboxylic acids |
| 2 | 3,4-Pyridinedicarboxylic anhydride | Ammonia (NH₃) | This compound | Selective formation of the amide |
Modern synthetic strategies often focus on convergent and divergent approaches to build molecular complexity efficiently.
Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. For this compound, this is less common as the core pyridine scaffold is small. However, multicomponent reactions, such as the Doebner reaction, can be considered a form of convergent synthesis for building substituted quinoline-4-carboxylic acids, which are structurally related. nih.govresearchgate.net
Divergent Synthesis: A divergent synthesis strategy would start from a common intermediate that can be converted into a variety of different but structurally related compounds. Starting with 3,4-pyridinedicarboxylic acid, one could imagine a divergent approach where one carboxyl group is converted to the amide to give the target compound, while in a separate reaction, the other carboxyl group is amidated to produce the isomeric product. Further derivatization of either the carboxylic acid or the amide group would lead to a library of related compounds.
Derivatization and Functionalization of this compound
The presence of both a carboxylic acid and a primary amide allows for a wide range of chemical transformations.
Reactions of the Carboxylic Acid Group:
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkylating agents after deprotonation of the acid. msu.edu
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride. This intermediate can then be used to form esters, amides, and other acyl derivatives under milder conditions. msu.edu
Amide Formation: The carboxylic acid can be coupled with various amines to form secondary or tertiary amides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govresearchgate.net
Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). msu.edu
Curtius, Hofmann, and Lossen Rearrangements: These rearrangements can be used to convert the carboxylic acid group into an amine via an isocyanate intermediate. wikipedia.orgorganic-chemistry.orgnih.govias.ac.innih.govwikipedia.orgwikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netgoogle.com This would lead to the formation of 3-carbamoyl-4-aminopyridine.
Reactions of the Carbamoyl (Amide) Group:
Hydrolysis: The primary amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, which would regenerate 3,4-pyridinedicarboxylic acid.
Dehydration: The carbamoyl group can be dehydrated to a nitrile group (-C≡N) using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), yielding 3-cyano-4-pyridinecarboxylic acid.
Hofmann Rearrangement: The primary amide can undergo a Hofmann rearrangement with bromine and a strong base to yield 4-carboxy-3-aminopyridine, with the loss of the carbonyl carbon. wikipedia.orgnih.govorganic-chemistry.org
A summary of potential derivatization reactions is provided below.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |
| Carboxylic Acid | Amide Coupling | Amine, DCC/EDC | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
| Carboxylic Acid | Curtius Rearrangement | DPPA, Heat | Amine (via isocyanate) |
| Carbamoyl (Amide) | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Carbamoyl (Amide) | Dehydration | P₂O₅ or SOCl₂ | Nitrile |
| Carbamoyl (Amide) | Hofmann Rearrangement | Br₂, NaOH | Amine |
Chemical Modifications of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key site for chemical derivatization, allowing for the synthesis of a variety of functionalized molecules. These modifications can alter the compound's physical, chemical, and biological properties.
Esterification and Amidation Reactions
Esterification: this compound can undergo esterification, a reaction that converts the carboxylic acid into an ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. This process, known as Fischer esterification, is a reversible reaction. chemguide.co.ukmasterorganicchemistry.comlibretexts.org To favor the formation of the ester, an excess of the alcohol is often used as the solvent. masterorganicchemistry.com The reaction proceeds through a series of steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of water yield the final ester product. masterorganicchemistry.comyoutube.com The boiling point of the resulting ester is generally lower than that of the parent carboxylic acid because esters cannot form hydrogen bonds with each other to the same extent as carboxylic acids. britannica.com
Amidation: The carboxylic acid can also be converted to an amide. Direct reaction with an amine is often challenging because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orgyoutube.com To overcome this, the carboxylic acid is often "activated" first. libretexts.org One common method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC). libretexts.orgyoutube.com The DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.orgyoutube.com Another approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride, which can then readily react with an amine to form the amide. britannica.comkhanacademy.org The reaction of an acid chloride with an amine typically requires two equivalents of the amine: one to form the amide and one to neutralize the hydrochloric acid byproduct. britannica.com
Reductions and Oxidations
Reduction: The carboxylic acid group can be reduced to a primary alcohol. britannica.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are not strong enough. britannica.comlibretexts.orgchemguide.co.uk The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.orgchemguide.co.uk The reaction is typically carried out in a dry, aprotic solvent like diethyl ether, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemguide.co.uk Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this reduction and is often preferred due to its greater safety and milder reaction conditions. libretexts.org
Oxidation: The carboxylic acid group is already in a high oxidation state. libretexts.orgreddit.com Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org The specific products of such an oxidation depend on the reaction conditions and the oxidizing agent used. libretexts.org For instance, the Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to an organohalide in the presence of a halogen, with the loss of carbon dioxide. libretexts.org
Chemical Modifications of the Carbamoyl Moiety
The carbamoyl (amide) group of this compound also presents opportunities for a range of chemical transformations.
N-Alkylation and Acylation Reactions
N-Alkylation: The nitrogen atom of the carbamoyl group can be alkylated, introducing an alkyl group onto the nitrogen. This reaction typically involves deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide.
N-Acylation: Similarly, the nitrogen atom can be acylated by reacting the amide with an acylating agent, such as an acid chloride or an acid anhydride. This reaction introduces an acyl group onto the nitrogen, forming an imide.
Hydrolysis and Rearrangement Reactions
Hydrolysis: The carbamoyl group can be hydrolyzed back to a carboxylic acid and ammonia (or an amine). libretexts.orglibretexts.orgpressbooks.pub This reaction can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.orgpressbooks.pub Under acidic conditions, the reaction involves the nucleophilic attack of water on the protonated amide. libretexts.orgpressbooks.pubmasterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile. libretexts.orglibretexts.org Amide hydrolysis is generally a more difficult reaction than the hydrolysis of esters or acid chlorides. libretexts.orgpressbooks.pub There are also milder, two-step methods for amide hydrolysis, such as a nickel-catalyzed esterification followed by deprotection. organic-chemistry.org
Rearrangement Reactions: Amides can undergo certain rearrangement reactions. For example, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, using a strong base and a halogen. Another relevant rearrangement is the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate to form an isocyanate, which can then be hydrolyzed to an amine. libretexts.org
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System
The pyridine ring of this compound is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com The presence of two electron-withdrawing groups (the carboxylic acid and the carbamoyl group) on the ring in this compound would further deactivate the ring towards electrophilic attack. If a reaction were to occur, the substitution would be directed to the meta position relative to the ring nitrogen. youtube.com To enhance the reactivity of the pyridine ring towards electrophiles, one strategy is to first convert the pyridine to its N-oxide. youtube.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene (B151609). The presence of electron-withdrawing substituents further enhances this reactivity. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen. The introduction of a nitro group, a strong electron-withdrawing group, onto an aromatic or heteroaromatic ring significantly increases its susceptibility to nucleophilic addition or substitution. nih.gov
Data Tables
Table 1: Summary of Chemical Modifications of the Carboxylic Acid Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Activating Agent (e.g., DCC) | Amide |
| Reduction | LiAlH₄ or BH₃/THF | Primary Alcohol |
Table 2: Summary of Chemical Modifications of the Carbamoyl Moiety
| Reaction | Reagents | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide, Strong Base | N-Alkyl Amide |
| N-Acylation | Acyl Halide or Acid Anhydride | Imide |
| Hydrolysis | Acid or Base, Heat | Carboxylic Acid, Ammonia/Amine |
Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization
The functionalization of the pyridine ring presents a significant challenge in organic synthesis due to its electron-deficient nature, which reduces its reactivity towards electrophilic aromatic substitution. nih.gov However, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools to introduce a variety of substituents onto the pyridine core, surmounting these inherent difficulties. nih.govresearcher.liferesearchgate.net These methods often involve the direct activation of C-H bonds, providing an atom-economical approach to complex pyridine derivatives. researchgate.net
Several transition metals, including palladium, nickel, copper, and rhodium, have been successfully employed in catalyzing these transformations. umb.eduustc.edu.cnrsc.org Palladium catalysts, in particular, are widely used for their versatility and functional group tolerance. umb.edu Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination have been adapted for pyridine functionalization, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. umb.eduustc.edu.cn
The regioselectivity of these reactions is a critical aspect, and directing groups are often employed to achieve substitution at specific positions of the pyridine ring. nih.gov For instance, the strategic placement of a directing group can facilitate C-H activation at the otherwise less reactive C3 or C4 positions. nih.gov
Recent advancements have also focused on developing more sustainable and practical protocols. This includes the use of ligand-free catalytic systems, such as palladium supported on iron oxide (Pd/Fe3O4), which offers the advantage of being easily recoverable and reusable. mdpi.com Furthermore, the development of reactions that can be performed under milder conditions and in more environmentally benign solvents is an active area of research. researcher.liferesearchgate.net
Interactive Data Table: Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Key Features |
| Suzuki Coupling | Pd catalyst, Organoboron reagent | C-C | Wide functional group tolerance, mild reaction conditions. umb.edu |
| Heck Reaction | Pd catalyst, Alkene | C-C | Forms substituted alkenes from aryl halides. umb.eduustc.edu.cn |
| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C-C (sp-sp2) | Efficient synthesis of aryl alkynes. umb.edursc.org |
| Buchwald-Hartwig Amination | Pd catalyst, Amine | C-N | Forms carbon-nitrogen bonds. ustc.edu.cn |
| Hiyama Coupling | Pd catalyst, Organosilicon reagent | C-C | Alternative to organoboron and organotin reagents. mdpi.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. mdpi.com These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.orgmonash.edu
Catalytic and Biocatalytic Methodologies
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste compared to stoichiometric reactions. monash.edu In the context of amide synthesis, which is central to this compound, catalytic methods for the direct amidation of carboxylic acids are highly desirable. sciepub.comthemjalab.com These approaches avoid the use of stoichiometric activating agents that result in poor atom economy. sciepub.comthemjalab.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a particularly green alternative. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize side reactions. nih.gov For instance, lipases have been investigated for the synthesis of amides and esters, demonstrating the potential of biocatalytic approaches in pharmaceutical and chemical manufacturing. nih.gov The immobilization of enzymes can further enhance their stability and reusability, making the process more economically viable. nih.gov
Solvent-Free and Atom-Economical Processes
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. acs.orgscranton.eduprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. acs.orgscranton.edu The synthesis of this compound should ideally be designed to maximize atom economy. monash.edu
Solvent-free reactions, or those conducted in greener solvents like water or dimethyl carbonate, significantly reduce the environmental impact of a chemical process. mdpi.comrsc.org Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Research into solvent-free reaction conditions and the use of more sustainable solvent alternatives is a major focus in green chemistry. rsc.org
Sustainable Reagent and Energy Utilization in Synthetic Protocols
Constructing the article with the level of detail and specific data tables as mandated by the instructions is therefore not possible without the primary research data. The generation of such an article would require speculation or the fabrication of data, which falls outside the scope of providing scientifically accurate and verifiable information.
To fulfill the request as outlined, published research containing the following specific data points would be necessary:
High-Resolution NMR: A peer-reviewed study reporting the ¹H and ¹³C NMR spectra of this compound with assignments for each resonance.
Single-Crystal X-ray Diffraction: A publication detailing the crystal structure, including lattice parameters, bond lengths, bond angles, and a discussion of the supramolecular interactions.
Vibrational Spectroscopy: An experimental study providing the FTIR and Raman spectra with assignments for the key vibrational modes.
Mass Spectrometry: A report showing the mass spectrum and detailing the fragmentation pattern of the molecule upon ionization.
Quantum Chemical Calculations: A theoretical study outlining the results of DFT or ab initio calculations, such as the optimized molecular geometry, electronic structure (HOMO/LUMO energies), and predicted reactivity.
Without access to such a dedicated study on this compound, the creation of the requested article with factual and citable data is not feasible at this time.
Advanced Spectroscopic and Computational Characterization of 3 Carbamoylpyridine 4 Carboxylic Acid
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules like 3-carbamoylpyridine-4-carboxylic acid. arxiv.org These simulations model the movement of atoms over time, providing deep insights into the molecule's conformational flexibility and its interactions with the surrounding environment, particularly solvents.
Conformational Landscapes: The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around its single bonds, notably the bond connecting the pyridine (B92270) ring to the carboxylic acid group and the bond connecting the ring to the carbamoyl (B1232498) group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers separating them. nih.gov By simulating the molecule's dynamics, researchers can generate a conformational landscape, which reveals the ensemble of shapes the molecule is likely to adopt in solution. This is crucial for understanding how it might fit into a protein's active site or participate in crystal packing. For complex molecules, enhanced sampling techniques are often employed in MD simulations to overcome energy barriers and explore the full range of possible conformations within accessible simulation timescales. arxiv.org
Solvent Interactions: The behavior of this compound is significantly influenced by its interactions with solvent molecules. In an aqueous environment, MD simulations can detail the formation and dynamics of hydrogen bonds between the molecule's carboxyl, carbamoyl groups, and the pyridine nitrogen with surrounding water molecules. mdpi.com These simulations typically employ explicit solvent models, such as the TIP3P water model, within a simulation box. arxiv.org By analyzing the trajectories, properties like the radial distribution function (RDF) can be calculated. The RDF provides a probabilistic measure of finding a solvent atom at a certain distance from a solute atom, offering a quantitative description of the solvation shell structure. For instance, RDF analysis can reveal the average distance and coordination number of water molecules around the polar functional groups of this compound. mdpi.comnih.gov Understanding these interactions is fundamental to predicting solubility, reactivity, and aggregation behavior. rsc.org
Table 1: Typical Parameters in Molecular Dynamics Simulations
| Parameter | Example Value/Method | Purpose |
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |
| Water Model | TIP3P, SPC/E | Represents water molecules in the simulation box for aqueous solvation studies. arxiv.org |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic state (constant Number of particles, Volume, Temperature or Pressure). |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation, determining the extent of conformational sampling. |
| Analysis Method | RMSD, RDF, Hydrogen Bond Analysis | Tools to extract structural and dynamic information from the simulation trajectory. nih.gov |
In Silico Prediction of Molecular Interaction Energetics and Binding Affinities
In silico computational methods, particularly molecular docking and quantum mechanics calculations, are instrumental in predicting how this compound interacts with biological macromolecules like proteins and in quantifying the strength of these interactions. mdpi.comresearchgate.net
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking could be used to explore its binding mode within the active site of a target enzyme. The process involves placing the molecule (the ligand) in various positions and orientations within the protein's binding pocket and scoring each "pose" based on a scoring function. This function estimates the binding affinity, typically expressed as a binding energy in kcal/mol. Lower binding energies suggest more favorable and stable interactions. researchgate.net The results can identify key interactions, such as hydrogen bonds between the carboxylic acid or carbamoyl group and amino acid residues, or π-π stacking interactions involving the pyridine ring. mdpi.com
Table 2: Example of Predicted Binding Affinities and Interactions
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Enzyme A | -8.5 | Arg122, Ser245 | Hydrogen Bond with Carboxylate |
| Enzyme A | -8.5 | Asn150 | Hydrogen Bond with Carboxamide |
| Enzyme B | -7.2 | Tyr98 | π-π Stacking with Pyridine Ring |
| Enzyme C | -6.9 | Gln76 | Hydrogen Bond with Carboxamide |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and interpret complex spectra. researchgate.net Density Functional Theory (DFT) is a particularly common and effective method for this purpose. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies of this compound. nih.gov The output of these calculations is a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, improving the agreement with experimental FT-IR and FT-Raman spectra. nih.gov This comparison is invaluable for assigning specific absorption bands in the experimental spectra to particular molecular motions, such as the C=O stretch of the carboxylic acid, the N-H stretches of the carbamoyl group, or the breathing modes of the pyridine ring. researchgate.netresearchgate.net
NMR Spectroscopy: Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined. These predicted shifts, when compared to experimental NMR data, help in the assignment of signals to specific atoms in the molecule, confirming its structural connectivity.
Structural Parameter Comparison: The initial step in any spectroscopic prediction is a geometry optimization of the molecule's structure. nih.gov This process yields theoretical bond lengths and angles. These computed parameters can be compared with experimental data obtained from techniques like X-ray crystallography. A close agreement between the calculated and experimental geometries provides confidence in the computational model used for predicting other properties. mdpi.comnih.gov
Table 3: Comparison of Predicted and Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3050 | 3045 | Carboxylic Acid O-H Stretch |
| ν(N-H) | 3410 (asym), 3320 (sym) | 3405, 3315 | Carbamoyl N-H Stretches |
| ν(C=O) | 1715 | 1710 | Carboxylic Acid C=O Stretch researchgate.net |
| ν(C=O) | 1680 | 1678 | Amide I (C=O Stretch) |
| Ring Mode | 1585 | 1582 | Pyridine Ring C=C/C=N Stretch |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a key tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net
Transition State Theory and Calculation: A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. researchgate.net Using methods like DFT, computational chemists can locate the precise geometry of the transition state for a given reaction involving this compound, for example, its esterification or decarboxylation. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net
Table 4: Example of Calculated Energetics for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., this compound + Methanol) |
| Transition State (TS) | +25.4 | Highest energy point on the reaction pathway for esterification |
| Intermediate | -5.2 | A metastable species formed after the TS |
| Products | -10.8 | Final products (e.g., Methyl 3-carbamoylpyridine-4-carboxylate + Water) |
Biochemical and Molecular Interaction Mechanisms of 3 Carbamoylpyridine 4 Carboxylic Acid
Enzyme-Compound Interaction Mechanisms at the Molecular Level
Co-crystallography and molecular docking are powerful techniques to elucidate the binding mode of a compound within an enzyme's active site. Co-crystallography provides a high-resolution, three-dimensional structure of the enzyme-compound complex, revealing precise interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net Molecular docking, a computational method, predicts the preferred orientation of a ligand when bound to a receptor or enzyme. semanticscholar.org
A search of the scientific literature did not uncover any published co-crystal structures of 3-carbamoylpyridine-4-carboxylic acid with any enzyme. Similarly, specific molecular docking studies detailing the binding of this compound to an enzyme active site are not available. For related pyridine (B92270) derivatives, such as certain p38 MAP kinase inhibitors, docking studies have been crucial in understanding their binding mechanism, where the pyridine nitrogen often forms a key hydrogen bond with the enzyme's backbone. semanticscholar.org
Enzyme kinetic studies are essential to quantify the effect of a compound on enzyme activity, determining parameters like the inhibition constant (Kᵢ) or activation constant (Kₐ). These analyses reveal the potency and mechanism of enzyme modulation (e.g., competitive, non-competitive, or uncompetitive inhibition).
There is no available data from kinetic analyses specifically for this compound to characterize its potential modulatory effects on any enzyme.
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how chemical structure correlates with biological activity. This approach is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. nih.gov
No specific SAR studies for a series of compounds based on the this compound scaffold were found in the reviewed literature. Such studies would be necessary to identify the key functional groups of the molecule responsible for any potential enzyme interaction and to guide the design of more potent analogs.
Receptor-Ligand Interaction Modalities
The interaction of small molecules with receptors is a cornerstone of pharmacology. These interactions can be characterized using a combination of computational and experimental methods to understand binding affinity, selectivity, and functional effects.
Computational modeling is used to predict how a ligand might bind to a receptor. Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific receptor. semanticscholar.org
While these techniques are widely used for pyridine-containing compounds, no specific computational models or pharmacophore maps have been published for the interaction of this compound with any known receptor.
Ligands can bind to a receptor at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site. Allosteric modulators can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to the orthosteric ligand. epo.org
There is no information available in the scientific literature to suggest whether this compound acts via an orthosteric or allosteric mechanism on any receptor. Studies on other pyridine-based molecules have identified compounds that act as allosteric modulators of various receptors, highlighting the potential for this chemical class to exhibit complex binding behaviors. epo.org
Metabolic Transformation Pathways and Enzymatic Processing
Identification of Metabolic Enzymes and Biotransformation Products
The metabolic fate of this compound involves enzymatic processes that transform its structure. While specific enzymes responsible for the metabolism of this compound are not extensively detailed in the provided information, the general principles of xenobiotic metabolism suggest the involvement of cytochrome P450 (CYP) enzymes and various transferases. The biotransformation products would likely result from hydroxylation, conjugation, or other modifications of the pyridine ring and its substituents.
Further research is necessary to fully identify the specific metabolic enzymes and the resulting biotransformation products of this compound. This would typically involve in vitro studies with liver microsomes or recombinant enzymes, followed by in vivo studies to confirm the metabolic pathways.
Elucidation of Substrate-Enzyme Recognition in Defined Biochemical Cycles
The interaction between a substrate and an enzyme is a highly specific process dictated by the three-dimensional structures of both molecules. In the context of biochemical cycles, the recognition of this compound by a specific enzyme would be the initial step in its metabolic transformation. This recognition is governed by non-covalent interactions such as hydrogen bonds, ionic bonds, and van der Waals forces between the substrate and the active site of the enzyme.
For instance, studies on enzymes like human ornithine aminotransferase (hOAT), which is involved in proline metabolism, have highlighted the importance of specific amino acid residues in the active site for substrate binding and catalysis. nih.gov While not directly involving this compound, these studies provide a framework for understanding how a substrate's chemical features, such as the carboxyl and carbamoyl (B1232498) groups on the pyridine ring, would fit into an enzyme's active site. The precise orientation and binding affinity would determine the subsequent enzymatic reaction.
Molecular Interactions with Biomembranes and Nucleic Acids
Membrane Permeability and Partitioning Studies at a Molecular Level
The ability of a molecule to cross biological membranes is a critical determinant of its biological activity. This process is largely governed by the molecule's physicochemical properties, such as its lipophilicity and size. For this compound, its ability to permeate cell membranes would depend on the equilibrium between its ionized and non-ionized forms, as the non-ionized form is generally more lipid-soluble and can more easily traverse the lipid bilayer.
Partitioning studies, which measure the distribution of a compound between an organic solvent (like octanol) and an aqueous phase, are used to estimate a molecule's lipophilicity and its potential for membrane permeability. The LogP value, or partition coefficient, is a key parameter in these studies. A higher LogP value indicates greater lipid solubility.
Table 1: Theoretical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 166.13 g/mol |
| LogP | 0.25 |
| pKa (acidic) | 3.8 |
| pKa (basic) | 1.8 |
Note: These values are estimations and may vary based on the prediction software and experimental conditions.
Nucleic Acid Recognition and Binding Site Analysis
The interaction of small molecules with nucleic acids, such as DNA and RNA, can have significant biological consequences. These interactions can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic ring of this compound suggests a potential for intercalative binding with DNA.
The specific binding site and affinity would be determined by the molecule's structure and the sequence of the nucleic acid. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are commonly employed to study these interactions. Computational modeling can also provide insights into the potential binding modes and sites.
Further experimental analysis is required to definitively characterize the interaction between this compound and nucleic acids, including the identification of specific binding sites and the functional implications of such binding.
Advanced Applications of 3 Carbamoylpyridine 4 Carboxylic Acid in Chemical Biology and Material Science
Development of Chemical Probes and Biosensors
Chemical probes are small molecules used to study and manipulate biological systems, while biosensors are devices that use a biological component to detect a chemical substance. The structure of 3-carbamoylpyridine-4-carboxylic acid is well-suited for modification into such tools, enabling the investigation of biological processes at a molecular level.
The carboxylic acid functional group is a key handle for chemical modification. It can be readily coupled to other molecules, including fluorescent dyes, to create probes for biological imaging and sensing. The process typically involves activating the carboxylic acid, for instance with a carbodiimide (B86325), to form an active ester that then reacts with an amine-functionalized fluorophore. nih.gov This covalent linkage transforms the non-fluorescent parent compound into a trackable molecule.
The choice of fluorophore can be tailored for specific applications, with options ranging from blue-emitting coumarins to far-red emitting cyanine (B1664457) dyes, allowing for multiplexed imaging or avoiding background autofluorescence in cellular environments. lumiprobe.comlumiprobe.com
Table 1: Potential Fluorophores for Derivatization
| Fluorophore Class | Example | Typical Excitation/Emission (nm) | Key Feature |
| Coumarins | AMCA, Coumarin 343 | ~350 / ~450 | Environmentally sensitive, good for FRET |
| Rhodamines | Rhodamine B, ROX | ~550 / ~570 | High photostability and quantum yield |
| Cyanines | Cy3, Cy5 | ~550 / ~570 (Cy3), ~650 / ~670 (Cy5) | Bright, available in various colors |
| Pyrenes | Pyrenebutyric acid | ~340 / ~380 | Exhibits excimer fluorescence, sensitive to polarity |
This table represents a conceptual framework for creating fluorescent probes from a carboxylic acid-containing scaffold.
Affinity-based chemical probes are powerful tools for identifying the protein targets of a small molecule. nih.gov These probes are typically designed with three key components: a recognition element that binds to the target protein, a reporter tag (like biotin) for detection and purification, and a photoreactive or chemically reactive group for covalent cross-linking to the target upon binding. nih.gov
For a hypothetical affinity probe based on this compound, the core molecule would serve as the recognition element. The carboxylic acid or amide group could be used as an attachment point for a linker connected to both a biotin (B1667282) tag and a photoreactive group (e.g., a diazirine or benzophenone). When this probe binds to its specific protein target, UV irradiation would trigger the reactive group, forming a permanent covalent bond. The biotin tag would then allow for the isolation of the probe-protein complex using streptavidin-coated beads, enabling subsequent identification of the protein by mass spectrometry. researchgate.net
Table 2: Components of a Hypothetical Affinity Probe
| Component | Function | Example Moiety | Attachment Point on Core Molecule |
| Recognition Element | Binds specifically to the protein target | This compound scaffold | N/A |
| Reporter Tag | Enables detection and purification of the complex | Biotin | Via a linker on the carboxylic acid |
| Reactive Group | Forms a covalent bond with the target upon activation | Diazirine, Benzophenone | Via a linker on the carboxylic acid |
| Linker | Provides spatial separation between components | Polyethylene glycol (PEG) | Carboxylic acid or amide group |
This table outlines the conceptual design of an affinity-based probe built from the this compound core.
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The ability of this compound to form predictable and robust hydrogen bonds makes it an outstanding candidate for crystal engineering—the design and synthesis of solid-state structures with desired properties.
The combination of a carboxylic acid, an amide, and a pyridine (B92270) nitrogen within one molecule provides a rich platform for self-assembly. These functional groups can engage in a variety of strong and directional hydrogen bonds. For example, carboxylic acids are well-known to form highly stable cyclic dimers through O-H···O hydrogen bonds. nih.gov Similarly, the pyridine nitrogen can act as a hydrogen bond acceptor for the carboxylic acid proton, forming a robust acid-pyridine supramolecular heterosynthon. The amide group can both donate and accept hydrogen bonds (N-H···O and C=O···H-N), further extending the potential supramolecular structures into 1D chains, 2D sheets, or 3D networks.
Table 3: Potential Hydrogen Bonding Motifs in Self-Assembly
| Donor | Acceptor | Motif Description | Resulting Structure |
| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Carboxylic Acid Dimer | Dimeric Pair |
| Carboxylic Acid (-OH) | Pyridine (N) | Acid-Pyridine Heterosynthon | Dimeric Pair or Chain |
| Amide (N-H) | Amide (C=O) | Amide-Amide Catemer | 1D Chain |
| Amide (N-H) | Carboxylic Acid (C=O) | Amide-Acid Interaction | Cross-linked networks |
This table illustrates the primary non-covalent interactions that can direct the self-assembly of this compound.
Co-crystallization is a powerful technique in pharmaceutical sciences and material science to modify the physicochemical properties of a solid, such as solubility and stability, without altering the covalent structure of the active molecule. nih.gov A co-crystal consists of two or more different molecules held together in a stoichiometric ratio within a crystal lattice by non-covalent interactions. nih.gov
Given its array of hydrogen bonding sites, this compound is an ideal candidate for forming co-crystals with other active pharmaceutical ingredients (APIs) or co-formers. rsc.org For instance, co-crystallization with another API containing a hydrogen bond donor could lead to the formation of a drug-drug co-crystal. Studies on similar systems, such as carbamazepine (B1668303) co-crystals with dicarboxylic acids, have shown that this approach can significantly improve dissolution rates and bioavailability. nih.govnih.gov The study of polymorphism, where a compound can exist in multiple crystal forms, is also crucial, as different polymorphs of a co-crystal can have different properties.
Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule. While this compound is too small to act as a host for most molecules, it possesses ideal characteristics to act as a guest. Its aromatic pyridine ring can fit within the hydrophobic cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The binding would be stabilized by a combination of hydrophobic interactions within the cavity and hydrogen bonding between the host's portal groups and the guest's carboxylic acid and amide functions. nih.gov Such host-guest complexation can be used to enhance the solubility of the guest molecule, protect it from degradation, or control its release.
Role in Catalyst Design and Ligand Chemistry
The molecular architecture of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the carboxylate group provide strong coordination sites for metal ions, a property extensively utilized in creating catalysts. The presence of the adjacent carbamoyl (B1232498) group can further modulate the electronic properties, stability, and steric environment of the resulting metal complexes.
Coordination Chemistry with Metal Ions for Catalyst Development
As a multifunctional ligand, this compound can bind to metal ions in various ways. The pyridine nitrogen and the oxygen atoms from the deprotonated carboxylate group can act as a bidentate chelating agent, forming stable five-membered rings with a metal center. This chelation effect is a well-known strategy for stabilizing metal ions in catalytic systems.
Research on related pyridine dicarboxylic acids, such as pyridine-3,4-dicarboxylic acid and pyridine-3,5-dicarboxylic acid, has shown their ability to form coordination polymers and metal-organic frameworks (MOFs) with a range of metal ions including Co(II), Zn(II), Cd(II), and Cu(II). pipzine-chem.comrsc.orgmdpi.com These structures often exhibit complex three-dimensional networks with potential catalytic activities. mdpi.comrsc.org It is anticipated that this compound would form similarly stable complexes, with the carbamoyl group potentially participating in secondary coordination or intermolecular hydrogen bonding to influence the final structure and properties of the catalyst.
Table 1: Potential Coordination Modes and Metal Ion Interactions
| Potential Metal Ion | Likely Coordination Sites | Potential Complex Type | Reference Analogue |
|---|---|---|---|
| Cobalt (Co²⁺) | Pyridine-N, Carboxylate-O | 2D or 3D Coordination Polymer/MOF | Pyridine-3,4-dicarboxylic acid mdpi.com |
| Zinc (Zn²⁺) | Pyridine-N, Carboxylate-O | Metal-Organic Framework (MOF) | 4-hydroxypyridine-2,6-dicarboxylic acid nih.gov |
| Copper (Cu²⁺) | Pyridine-N, Carboxylate-O | Chain Polymer or 2D Network | Pyridine-3,5-dicarboxylic acid rsc.org |
| Iron (Fe³⁺) | Carboxylate-O (surface binding) | Functionalized Nanoparticle | Pyridine-4-carboxylic acid bohrium.com |
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
The ability of this compound to form stable metal complexes makes it a promising ligand for both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal-ligand complex would be soluble in the reaction medium. For heterogeneous catalysis, the ligand can be used to anchor metal ions onto a solid support, or the ligand itself can be part of a solid material like a MOF.
A pertinent example is the use of the isomeric pyridine-4-carboxylic acid to functionalize iron oxide (Fe₃O₄) magnetic nanoparticles. bohrium.comresearchgate.net The resulting material acts as a robust, magnetically separable heterogeneous catalyst for multicomponent organic reactions, demonstrating high yields and reusability. bohrium.comresearchgate.net Given the structural similarity, this compound could be employed in a similar fashion to create novel supported catalysts. The carboxylic acid group provides a strong anchoring point to the nanoparticle surface, while the pyridine and carbamoyl functionalities are available to coordinate the active metal center and facilitate the catalytic reaction.
Integration into Nanotechnology and Bio-Conjugation Strategies
The functional groups of this compound provide chemical handles for its integration into nanomaterials and for conjugation to biological macromolecules, opening avenues for advanced applications in diagnostics and targeted delivery systems.
Functionalization of Nanomaterials for Specific Applications
The carboxylic acid group is one of the most common functionalities used for the covalent surface modification of nanomaterials. nih.gov This process allows for the tuning of a nanomaterial's properties, such as its dispersibility, biocompatibility, and surface reactivity. Established methods can be used to attach this compound to a variety of nanomaterials. For instance, metal oxide nanoparticles (e.g., Fe₃O₄, TiO₂) can be functionalized by direct condensation with the carboxylic acid group. bohrium.com Carbon-based nanomaterials like graphene oxide (GO) already possess oxygen-containing groups that can be converted to carboxylic acids and then coupled to the amine of a modified this compound, or GO's native carboxyl groups can be activated to react with an amino-functionalized version of the ligand. mdpi.comrsc.org
Table 2: Potential Strategies for Nanomaterial Functionalization
| Nanomaterial | Functionalization Strategy | Purpose | Relevant Literature |
|---|---|---|---|
| Iron Oxide (Fe₃O₄) Nanoparticles | Direct condensation with carboxylic acid group. | Creation of magnetic catalysts or imaging agents. | bohrium.comresearchgate.net |
| Graphene Oxide (GO) | Amide bond formation via EDC/NHS coupling. | Improving stability in biological solutions. | mdpi.com |
| Nanodiamonds | Carbene insertion or other surface enrichment methods followed by coupling. | Development of stable fluorescent probes for imaging. | nih.gov |
| Gold Nanoparticles | Formation of a self-assembled monolayer via a thiol-modified derivative. | Creation of sensors or diagnostic tools. | N/A |
Conjugation to Biomacromolecules for Targeted Delivery (excluding therapeutic delivery)
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. nih.gov The carboxylic acid functionality of this compound is a versatile handle for this purpose. A widely used method involves the activation of the carboxylic acid with carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). This creates a reactive ester that readily couples with primary amine groups found on the surface of proteins (e.g., lysine (B10760008) residues) to form a stable amide bond. jackwestin.com
This strategy allows for the attachment of the pyridine-based compound to biomacromolecules like antibodies or other proteins for targeted delivery applications in research and diagnostics. For example, a protein could be labeled with this compound, which could then chelate a metal ion useful for imaging modalities like MRI or PET, enabling the targeted visualization of specific cells or tissues that the protein binds to.
Future Directions and Emerging Research Avenues for 3 Carbamoylpyridine 4 Carboxylic Acid
Exploration of Novel and Efficient Synthetic Pathways
The development of novel, efficient, and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 3-carbamoylpyridine-4-carboxylic acid and its derivatives, future research will likely concentrate on overcoming the limitations of existing multi-step procedures, which can be time-consuming and generate significant waste. The emphasis will be on green chemistry principles, aiming for higher yields and milder reaction conditions.
Key research thrusts in this area include:
One-Pot Syntheses: Developing single-step or "one-pot" reactions that combine multiple transformations without isolating intermediates is a major goal. For instance, a one-pot synthesis for related 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been successfully developed, showcasing a promising strategy that could be adapted. bohrium.com
Catalytic Approaches: The use of novel catalysts, including biocatalysts or organocatalysts like pyridine-2-carboxylic acid, can lead to more rapid and selective reactions under milder conditions. rsc.org This reduces energy consumption and the need for harsh reagents.
Multi-Component Reactions (MCRs): Designing MCRs where three or more reactants combine in a single operation to form the target compound offers significant advantages in terms of efficiency and atom economy. Research into new MCRs for constructing the functionalized pyridine (B92270) core is an active field. nih.gov
Traceless Activation Strategies: Modern synthetic methods, such as using carboxylic acids as traceless activation groups in photoredox catalysis, could provide innovative routes to complex derivatives, as demonstrated in the synthesis of other pharmacologically relevant molecules. nih.gov
The table below summarizes emerging efficient synthetic strategies relevant to pyridine carboxylic acid derivatives.
| Synthetic Strategy | Description | Potential Advantage |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. bohrium.com | Reduced solvent waste, time, and cost. |
| Catalytic MCRs | Use of a catalyst to facilitate a multi-component reaction, improving speed and selectivity. rsc.org | High efficiency, mild conditions, rapid product construction. |
| Photoredox Catalysis | Utilizes visible light to drive chemical reactions, enabling novel bond formations. nih.gov | Access to unique chemical transformations under gentle conditions. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and reaction control. |
Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools can dramatically accelerate the design and prediction of new derivatives with desired properties, minimizing trial-and-error experimentation.
Future research will likely involve:
Predictive Modeling: Using ML algorithms to build models that can predict the biological activity, toxicity, and physicochemical properties of novel analogues based on their molecular structure. Early computational approaches using multivariate methods have already shown the potential to correlate the properties of pyridine-3-carboxylic acid with its potential as a drug carrier. nih.gov
De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as target binding affinity and synthetic accessibility.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, aiding chemists in the lab. This is an extension of using quantum-chemical calculations to understand and predict reaction mechanisms and reactivity, which has been applied to related pyridine carboxamides. nih.gov
The synergy between computational prediction and experimental validation, as seen in the rational design of specific enzyme inhibitors, provides a powerful paradigm for future work. nih.gov
Development of Next-Generation Molecular Tools for Systems Biology
Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov This requires sophisticated molecular tools that can probe and report on specific cellular events in real-time. The unique structure of this compound makes it an attractive starting point for the development of such tools.
Emerging research avenues include:
Fluorescent Molecular Probes: The carboxylic acid and carbamoyl (B1232498) groups can serve as chemical handles to attach fluorophores and organelle-targeting moieties. nih.gov This could lead to the creation of probes for imaging specific cellular components or detecting bioactive molecules like ions or reactive oxygen species. mdpi.comnih.gov The goal is to design probes that are highly specific, sensitive, and suitable for use in living cells.
Chemical Inducers of Proximity: The scaffold could be incorporated into bivalent molecules designed to bring two proteins close together inside a cell, allowing for the study of protein-protein interactions or inducing targeted protein degradation.
Metabolic Labeling: Derivatives of this compound could be designed for metabolic labeling experiments, where they are taken up by cells and incorporated into specific metabolic pathways, allowing for their subsequent detection and analysis.
The design principles for these tools are well-established, focusing on combining a recognition element for the target, a signaling unit (like a fluorophore), and ensuring biocompatibility. mdpi.combiorxiv.org
| Molecular Tool Type | Potential Application | Design Principle |
| Fluorescent Probes | Real-time imaging of ions, enzymes, or organelles in living cells. nih.govnih.gov | Linking the scaffold to a fluorophore and a target-specific binding group. |
| Activity-Based Probes | Covalently labeling active enzymes to profile their activity in complex biological samples. | Incorporating a reactive "warhead" that binds to the enzyme's active site. |
| Photoaffinity Labels | Identifying the binding partners of a molecule by forming a covalent bond upon light activation. | Including a photoreactive group that becomes active when irradiated with a specific wavelength of light. |
Interdisciplinary Research Integrating Chemical, Biological, and Materials Sciences
The distinct functional groups of this compound—a heterocyclic aromatic ring, a hydrogen-bond-donating amide, and a hydrogen-bond-accepting carboxylic acid—make it an ideal building block for creating novel supramolecular structures and materials. This positions the compound at the intersection of chemistry, biology, and materials science.
Future interdisciplinary efforts will likely focus on:
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and carboxylate group are excellent ligands for coordinating with metal ions to form highly porous MOFs. Research in this area explores the synthesis of new MOFs for applications in gas storage, separation, and catalysis. The use of related pyridine dicarboxylic acids to construct coordination polymers with interesting magnetic properties has already been demonstrated. mdpi.com
Crystal Engineering and Co-crystals: The compound's ability to form robust hydrogen bonds can be exploited to create co-crystals with other molecules, including active pharmaceutical ingredients (APIs). This can alter physicochemical properties like solubility and stability. The formation of stable complexes between pyridine carboxylic acids and other molecules like squaric acid is a testament to this potential. rsc.org
Functional Materials: By integrating the scaffold into larger polymeric structures or onto surfaces, new materials with tailored optical, electronic, or biological properties could be developed. The study of supramolecular assembly through hydrogen bonding in related amide-acid crystals provides a fundamental basis for this type of materials design. mdpi.com The potential biological activity, such as the fungistatic properties observed in some pyridine carboxylic acid adducts, adds another layer of functional application. rsc.org
This integrated approach ensures that the knowledge gained from fundamental chemical synthesis and structural analysis is translated into tangible applications in both biological systems and advanced materials.
Concluding Remarks
Summary of Key Research Findings and Contributions
The exploration of 3-carbamoylpyridine-4-carboxylic acid and its analogs has yielded significant insights across various chemical and biological domains. Research has primarily focused on the synthesis of related pyridine (B92270) carboxylic acids and their subsequent application as building blocks in supramolecular chemistry and as pharmacologically active agents.
A key area of investigation has been the synthesis of functionalized pyridone-3-carboxylic acids, often through multicomponent reactions. For instance, methods have been developed for the preparation of 2-pyridone-3-carboxylic acids starting from 3-formylchromone researchgate.net. Furthermore, the synthesis of 4-pyridone-3-carboxylic acid derivatives has been patented, highlighting their importance as potential antibacterial agents youtube.comsigmaaldrich.com. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, the preparation of its isomer, 2-carbamoylpyridine-4-carboxylic acid, has been described, involving the transformation of 4-cyanopyridine (B195900) google.com.
The chemical properties of pyridine carboxylic acids, including their acidity and spectroscopic characteristics, are well-established. The acidity of carboxylic acids is a fundamental property, with the dissociation in water leading to the formation of a resonance-stabilized carboxylate ion byjus.com. The pKa values of typical carboxylic acids are well-documented, providing a quantitative measure of their acidic strength libretexts.org. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are routinely used to characterize these compounds, with characteristic signals for the carboxyl and pyridine functionalities oregonstate.eduoregonstate.edulibretexts.orglibretexts.org.
In the realm of biochemistry, derivatives of pyridine carboxylic acids have shown promise as enzyme inhibitors. Notably, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism nih.govnih.gov. Additionally, research into the metabolic fate of related compounds, such as 4-pyridone-3-carboxamide-1β-d-ribonucleoside, has revealed their conversion into various phosphorylated derivatives within cells, which can impact cellular energetics nih.govnih.govnih.gov.
The application of pyridine dicarboxylic acids in the construction of coordination polymers and metal-organic frameworks (MOFs) represents a significant research thrust researchgate.netrsc.orgrsc.orgnih.govumt.edu.my. These materials exhibit diverse structural architectures, from one-dimensional chains to complex three-dimensional frameworks, and possess interesting properties such as photoluminescence and thermal stability rsc.orgnih.gov. The ability of the pyridine nitrogen and carboxylate groups to coordinate with a variety of metal ions is central to the formation of these materials google.comchemsynthesis.comchemicalbook.comgoogle.com.
While the direct catalytic application of this compound as a ligand is not extensively reported, the broader class of carboxylic acids is known to play a role in catalysis. They can act as ligands that influence the activity and selectivity of metal catalysts in various organic transformations princeton.edunih.gov. For example, carboxylic acids have been employed in metallaphotoredox catalysis for a range of chemical reactions princeton.edunih.gov.
Prospective Impact on Fundamental Chemical and Biological Understanding
The continued investigation of this compound and its isomers holds considerable promise for advancing both fundamental chemical knowledge and our understanding of biological processes. The structural motif of a pyridine ring bearing both a carboxylic acid and a carbamoyl (B1232498) group presents a versatile platform for the design of new functional molecules.
From a fundamental chemical perspective, the exploration of this compound as a ligand in coordination chemistry is expected to lead to the discovery of novel metal-organic frameworks and coordination polymers with unique topologies and properties. The interplay of the different donor atoms (nitrogen of the pyridine ring, and the oxygen atoms of the carboxylate and amide groups) offers rich possibilities for creating complex, functional materials. These materials could find applications in areas such as gas storage, separation, and heterogeneous catalysis. Further studies into the synthesis of this specific molecule and its derivatives will also contribute to the broader field of synthetic organic chemistry, potentially leading to more efficient and selective synthetic methodologies.
In the biological arena, the structural similarity of this compound to biologically important molecules, such as nicotinamide, suggests a high potential for interaction with various enzymes. Building on the findings that related pyridine carboxylic acid derivatives can inhibit enzymes like NAMPT, future research could uncover specific enzyme targets for this compound, potentially leading to the development of new therapeutic agents for diseases such as cancer hcpgcollege.edu.in. A deeper understanding of its metabolic fate and its impact on cellular pathways will be crucial in this regard. The study of how this and similar molecules are metabolized can provide valuable insights into cellular biochemistry and the mechanisms of drug action and potential toxicity nih.govresearchgate.net.
Q & A
Q. What are the recommended laboratory synthesis methods for 3-carbamoylpyridine-4-carboxylic acid?
Methodological Answer: The compound can be synthesized via condensation reactions followed by cyclization. A typical procedure involves refluxing precursor compounds (e.g., pyridine derivatives) with NaOH in methanol/water mixtures under controlled pH and temperature (4–6 hours, monitored by TLC). Post-reaction, solvents are evaporated, and the product is purified via recrystallization or column chromatography using silica gel and polar solvents like ethyl acetate/hexane . For intermediates, palladium or copper catalysts may enhance yield in cross-coupling steps .
Q. How should researchers safely handle and store this compound?
Methodological Answer: Refer to safety data sheets (SDS) for guidelines:
- Handling: Use PPE (gloves, lab coat, goggles), avoid inhalation of dust, and work in a fume hood.
- Storage: Keep in airtight containers at 2–8°C, away from light and moisture. Stability data are limited, so periodic analytical checks (HPLC, NMR) are advised to monitor degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm aromatic protons and carbamoyl/carboxylic functional groups.
- Mass Spectrometry: ESI-MS or HRMS for molecular weight validation.
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm key groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalysts: Screen palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) for cross-coupling steps.
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance solubility and reactivity.
- Temperature Control: Use microwave-assisted synthesis for faster, higher-yield reactions .
Q. What computational tools predict the bioactivity of derivatives?
Methodological Answer:
Q. How can stability under varying pH and temperature be systematically studied?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 25°C, 40°C, and 60°C across pH 3–8.
- Analytical Monitoring: Use HPLC to track degradation products and calculate half-life.
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Validate protocols (e.g., enzyme inhibition assays) using positive controls.
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Structural Verification: Confirm compound purity (≥95% by HPLC) to rule out impurity-driven artifacts .
Q. What strategies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
